2,2-Diethoxybutane
Description
Historical Perspectives and Foundational Studies in Acetal (B89532) Chemistry
The chemistry of acetals, functional groups characterized by two alkoxy groups bonded to a single carbon atom (R₂C(OR')₂), has a well-established history in organic chemistry wikipedia.orgmasterorganicchemistry.comtestbook.com. These compounds are typically formed from the acid-catalyzed reaction of aldehydes or ketones with alcohols, proceeding through a hemiacetal intermediate wikipedia.orgtestbook.comlibretexts.org. The stability of acetals under neutral and basic conditions, contrasted with their lability in acidic environments, made them early candidates for protecting carbonyl groups during complex syntheses masterorganicchemistry.comfiveable.me. Foundational studies in the 19th and early 20th centuries laid the groundwork for understanding acetal formation mechanisms, their equilibrium nature, and their utility in masking reactive carbonyls wikipedia.orglibretexts.org. While specific historical research focusing solely on 2,2-Diethoxybutane is not extensively detailed in the provided search results, its synthesis from 2-butanone (B6335102) and ethanol (B145695) aligns with the general principles of ketal formation that were explored during the foundational periods of organic chemistry ucl.ac.uklboro.ac.ukchemicalbook.com. The broader field of polymer chemistry also has a history with polyacetals, dating back to 1912, highlighting the long-standing interest in acetal linkages rsc.org.
Contemporary Research Significance of this compound in Organic Chemistry
In contemporary organic chemistry, this compound serves as a representative example of a dialkyl acetal, finding application in various synthetic strategies. Its primary utility stems from its role as a protected form of 2-butanone. Diethyl ketals, such as this compound, can be employed in place of ketones in certain reactions, offering a way to manipulate molecular structures without the direct reactivity of the carbonyl group epdf.pub.
Research has explored the use of acetal radicals in organic synthesis, suggesting that compounds like this compound could be precursors for generating such reactive intermediates, aiding in the construction of complex molecular scaffolds through C–H activation and C–C bond formations nih.gov. Furthermore, nickel-catalyzed reductive coupling reactions involving acetals with anhydrides and vinyl triflates have been reported, demonstrating a polarity-convergent approach to aldehyde and ketone reactivity, where dialkyl acetal derivatives are utilized chemrxiv.org.
While specific detailed research findings on this compound are limited in the provided snippets, its physical and chemical properties are documented, indicating its nature as a colorless liquid with a characteristic odor lookchem.comontosight.ai. Its boiling point is reported around 140.7°C at 760 mmHg lookchem.com or 173-175°C ontosight.ai, and its density is approximately 0.843 g/cm³ lookchem.com or 0.86 g/cm³ ontosight.ai. These properties are relevant for its handling and use in laboratory settings.
Interdisciplinary Research Trajectories for this compound
The research trajectories for compounds like this compound extend beyond pure organic synthesis into areas such as fuel science and materials. Studies investigating the combustion behavior of potential biofuels have included acetal molecules, such as this compound, to understand how molecular structure influences combustion properties ucl.ac.uk. These investigations compare acetals with other fuel types, noting that acetals generally have a high oxygen content and lower heating values compared to fossil fuels ucl.ac.uk. The research aims to elucidate how structural features, including the presence of acetal linkages, affect emissions and engine performance ucl.ac.uk.
In the realm of chemical synthesis, patents mention this compound as a potential intermediate or reagent in the production of various compounds, including pharmaceuticals and agrochemicals, and as a component in the synthesis of specific derivatives like psicofuranose (B8254897) and psicopyranose google.comgoogle.comgoogle.comgoogle.comgoogle.com. These applications highlight its role as a building block or protecting group in more complex, multi-step synthetic pathways, potentially bridging organic synthesis with pharmaceutical development.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₂ | lookchem.comontosight.ai |
| Molecular Weight | 146.23 g/mol | ontosight.ai |
| Boiling Point | 140.7 °C at 760 mmHg / 173-175 °C | lookchem.comontosight.ai |
| Melting Point | -70 °C | ontosight.ai |
| Density | 0.843 g/cm³ / 0.86 g/cm³ | lookchem.comontosight.ai |
| Vapor Pressure | 7.58 mmHg at 25 °C | lookchem.com |
| Flash Point | 20.4 °C | lookchem.com |
| LogP | 2.18560 | lookchem.com |
| Solubility | Insoluble in water, soluble in organic solvents | ontosight.ai |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 5 | lookchem.com |
| Exact Mass | 146.130679813 | lookchem.com |
Table 2: Synthesis Routes for this compound
| Reactants | Catalyst/Conditions | Yield | Reference |
| Butanone, Triethyl orthoformate | Aminosulfonic acid, 25 °C, 5 h | 92.0% | lookchem.com |
| Butanone, Ethanol | Not specified | 85.0% | lookchem.com |
| 2-Butanone, Ethanol | Acid catalyst, removal of water | Not specified | ucl.ac.uk |
Compound List
this compound
2-Butanone
Ethanol
Triethyl orthoformate
Butyraldehyde
1-Butanol
1,1-Dibutoxybutane
2-Butanol
Formaldehyde
Acetone
Paraldehyde
1,3,5-Trioxane
Metaldehyde
Ethylene glycol
Benzaldehyde dimethyl acetal
Benzaldehyde diethyl acetal
p-Methoxybenzaldehyde dimethyl acetal
p-Chlorobenzaldehyde dimethyl acetal
Benzophenone dimethyl acetal
Acetophenone dimethyl acetal
1-Bromo-2,2-diethoxybutane
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethoxybutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNNIMQUQJDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068801 | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52752-16-6 | |
| Record name | 2,2-Diethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52752-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,2-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Transformation Chemistry of 2,2 Diethoxybutane
Mechanistic Elucidation of Acetal (B89532) Formation and Hydrolysis for 2,2-Diethoxybutane
The formation of acetals, including ketals like this compound, typically involves the acid-catalyzed reaction between a carbonyl compound (in this case, a ketone) and an alcohol. The mechanism proceeds through several key steps:
CH₃C(O)CH₂CH₃ + 2 CH₃CH₂OH ⇌ CH₃C(OCH₂CH₃)₂CH₂CH₃ + H₂O
The reverse reaction, acetal hydrolysis, also requires acid catalysis and proceeds through the same intermediates in reverse. chemistrysteps.comorgoreview.com The equilibrium can be shifted towards acetal formation by removing water, often through distillation, and towards hydrolysis by using excess aqueous acid. pressbooks.pub
Nucleophilic Reactivity of this compound Derivatives
Acetals and ketals, in general, are known for their stability towards nucleophilic reagents under neutral or basic conditions. This inertness makes them valuable as protecting groups.
Reactions with Organometallic Species (e.g., Grignard Reagents)
Acetals and ketals, including this compound, are generally unreactive towards Grignard reagents and organolithium compounds. This stability is a key reason for their use as protecting groups for carbonyl functionalities when these powerful nucleophiles are employed in a synthetic sequence. nii.ac.jplibretexts.orglibretexts.orgmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comsigmaaldrich.comlibretexts.org For instance, if a molecule contains both a ketone and an ester, the ketone can be protected as an acetal to allow a Grignard reagent to react selectively with the ester. libretexts.orglibretexts.org
However, under specific conditions, particularly with the addition of Lewis acids like TiCl₄, acetals can react with Grignard reagents. These reactions can lead to the formation of ethers or other coupled products, often involving the cleavage of the acetal C-O bond. oup.com For example, TiCl₄-promoted reactions of acetals derived from α,β-unsaturated aldehydes with Grignard reagents can yield allyl ethers. oup.com
Electrophilic Activation and Rearrangement Pathways of this compound
Electrophilic activation is the primary route for this compound to undergo reactions. Brønsted or Lewis acids can activate the acetal by protonating or coordinating to one of the oxygen atoms, facilitating the departure of an ethoxy group as ethanol (B145695) or an ethoxide ion. libretexts.orgyoutube.comchemistrysteps.com This process generates a highly electrophilic oxocarbenium ion intermediate. libretexts.orgyoutube.comchemistrysteps.comresearchgate.net
CH₃C(OCH₂CH₃)₂CH₂CH₃ + H⁺ ⇌ [CH₃C(OCH₂CH₃)(OH⁺CH₂CH₃)CH₂CH₃] → [CH₃C(OCH₂CH₃)=O⁺CH₂CH₃]CH₂CH₃ + CH₃CH₂OH
These oxocarbenium ions are susceptible to nucleophilic attack. researchgate.net Furthermore, these intermediates can undergo rearrangements, such as Wagner-Meerwein shifts, if structural features permit, to form more stable carbocationic species before nucleophilic capture. researchgate.net Rearrangements involving glycidol (B123203) acetals, for instance, can be initiated by Lewis acid activation of the acetal, leading to oxocarbenium ions that trigger epoxide ring-opening. nih.govacs.org
Unimolecular Elimination Reactions and Fragmentation Patterns of Diethoxybutane Analogs
While acetals are generally stable, they can undergo thermal decomposition at high temperatures (above 400 °C), typically in an irreversible manner. tandfonline.comrsc.org In the absence of water, these decomposition pathways can involve complex fragmentation. tandfonline.com
The mass spectrometry fragmentation patterns of acetals and ketals often involve the cleavage of C-C bonds adjacent to the acetal carbon, leading to characteristic fragment ions. mdpi.comyoutube.comlibretexts.orgresearchgate.net For example, alpha-cleavage, which involves breaking a C-C bond next to the carbonyl carbon (or the acetal carbon in this context), is a common fragmentation pathway. youtube.com The loss of ethoxy groups or ethanol can also contribute to fragmentation patterns.
Chemo- and Regioselective Transformations Involving this compound
The utility of this compound in synthesis often lies in its selective transformations. As mentioned, its stability allows for selective reactions elsewhere in a molecule. libretexts.orglibretexts.orgmasterorganicchemistry.com Conversely, the acetal group itself can be selectively cleaved. Various reagents and conditions have been developed for the selective deprotection of acetals, often in the presence of other ether-based protecting groups. These include Lewis acids like BiCl₃, ZnBr₂, or reagents such as PPh₃/CBr₄, and peroxymonosulfate (B1194676) on alumina. oup.comresearchgate.netresearchgate.netrsc.orgthieme-connect.com
Furthermore, reactions involving chiral acetals can exhibit high chemo- and regioselectivity, leading to specific stereoisomers. nii.ac.jpresearchgate.netacs.orgrsc.orgnih.gov For instance, the stereoselective synthesis of diol acetals has been achieved through rhenium-catalyzed transposition of allylic alcohols. rsc.org The conformational preferences of oxocarbenium ion intermediates derived from cyclic acetals play a significant role in dictating the stereochemical outcome of nucleophilic substitution reactions. researchgate.netnih.gov
Compound List:
Catalytic Strategies in 2,2 Diethoxybutane Chemistry
Development of Novel Catalytic Systems for 2,2-Diethoxybutane Reactions
The synthesis of acetals like this compound typically relies on acid catalysis to activate the carbonyl group of the aldehyde. A variety of catalytic systems, primarily heterogeneous, have been investigated to facilitate this transformation efficiently.
Solid Acid Catalysts (e.g., Ion-Exchange Resins, Zeolites)
Solid acid catalysts offer significant advantages in acetalization reactions, primarily due to their ease of separation from the reaction mixture, recyclability, and reduced corrosivity (B1173158) compared to homogeneous mineral acids mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.netpsu.edu.
Ion-Exchange Resins: Sulfonic acid-functionalized ion-exchange resins, such as Amberlyst-15 and Amberlyst-47, have demonstrated considerable efficacy in the synthesis of this compound from butanal and ethanol (B145695) mdpi.comresearchgate.netresearchgate.netacs.orgresearchgate.net. These resins provide a high density of Brønsted acid sites, promoting rapid kinetics. For instance, studies using Amberlyst-47 have reported conversions of butanal in the range of 70-80% under optimized conditions, with high selectivity (>97%) towards DEB mdpi.comresearchgate.netacs.org. Batch reactions using Amberlyst-15 have shown conversions around 40% at typical temperatures (313–333 K) due to equilibrium limitations researchgate.netresearchgate.net.
Zeolites and Other Solid Acids: Zeolites, particularly acidic zeolites like Hβ, have also been explored for acetalization reactions, showing high activity and selectivity for the condensation of aldehydes/ketones with diols researchgate.net. For example, Zeolite Hβ demonstrated over 90% conversion and >97% selectivity in the synthesis of cyclic acetals from various aldehydes and diols researchgate.net. Similarly, modified clays (B1170129) such as Ce-montmorillonite and K·IO-montmorillonite, along with rare earth-exchanged Mg-Y zeolites, have been effective in the acetalization of ketones with methanol, achieving high conversions (>90%) and selectivities (>99%) psu.edu. These findings suggest that other solid acid catalysts with appropriate pore structures and acid site densities could also be viable for DEB synthesis.
Table 1: Performance of Solid Acid Catalysts in Acetalization Reactions
| Catalyst Type | Reactants (Example) | Conditions (Temp, Time) | Conversion (%) | Selectivity (%) | Yield (%) | Notes | Reference |
| Amberlyst-47 | Butanal + Ethanol | 70°C, 4h | ~70-80 | ~97-99 | ~70-79 | High activity, good selectivity for DEB synthesis. | mdpi.comresearchgate.netacs.org |
| Amberlyst-15 | Butanal + Ethanol | 313-333 K, Batch | ~40 | - | ~40 | Equilibrium limited in batch reactors. | researchgate.netresearchgate.net |
| Zeolite Hβ | Aldehyde/Ketone + Diol | Optimized (e.g., 1:1.2 ratio, 2g cat, 2h) | >90 | >97 | >87 | Efficient for various aldehydes/ketones and diols. | researchgate.net |
| Ce-montmorillonite | Ketone + Methanol | Optimized | >90 | >99 | >89 | Effective for ketone acetalization. | psu.edu |
| Rare earth-exchanged Mg-Y Zeolites | Ketone + Methanol | Optimized | >90 | >99 | >89 | Effective for ketone acetalization. | psu.edu |
Organocatalytic Applications in Diethoxybutane Transformations
While organocatalysis has emerged as a powerful tool in asymmetric synthesis, the direct application of organocatalytic systems for the synthesis of simple acetals like this compound from butanal and ethanol is not prominently reported in the literature. The primary mechanisms for acetal (B89532) formation rely on acid activation, which is typically achieved by Brønsted or Lewis acids, rather than the amine or thiourea-based catalysts commonly employed in organocatalysis for other transformations units.itnih.govyoutube.commdpi.com.
Comparative Analysis of Homogeneous and Heterogeneous Catalysis
The choice between homogeneous and heterogeneous catalysis for acetalization reactions, including DEB synthesis, involves balancing activity, selectivity, separation ease, and cost.
Homogeneous Catalysis: Traditional homogeneous acid catalysts such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are effective in promoting acetal formation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon youtube.comnih.govlibretexts.org. However, these catalysts are often corrosive, difficult to separate from the product, and can lead to side reactions or degradation of acid-sensitive functional groups nih.gov.
Heterogeneous Catalysis: Heterogeneous catalysts, particularly solid acids like ion-exchange resins and zeolites, offer distinct advantages. Their facile separation through filtration or decantation simplifies downstream processing, reduces catalyst loss, and allows for continuous flow processes mdpi.comnih.govaiche.orguclouvain.besavemyexams.com. For DEB synthesis, where ethanol is a reactant and water is a byproduct, the ability to efficiently separate and recycle the catalyst is paramount. While homogeneous catalysts may sometimes exhibit higher intrinsic activity, the operational simplicity and sustainability benefits often favor heterogeneous systems for industrial applications like DEB production mdpi.com.
In-depth Studies of Catalytic Mechanisms in this compound Processes
The acid-catalyzed formation of acetals, including this compound, proceeds via a multi-step mechanism involving the carbonyl group of butanal and ethanol acs.orgpsu.eduyoutube.comlibretexts.orgjove.com.
Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the oxygen atom of the butanal carbonyl group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. RCHO + H⁺ ⇌ [RCH=OH]⁺
Nucleophilic Attack by Alcohol: An ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiacetal. [RCH=OH]⁺ + R'OH ⇌ [RCH(OH)₂⁺OR'] ⇌ RCH(OH)(OR') + H⁺
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. RCH(OH)(OR') + H⁺ ⇌ [RCH(OH₂⁺)(OR')]
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation (or oxonium ion). [RCH(OH₂⁺)(OR')] ⇌ [RCH⁺(OR')] + H₂O
Second Nucleophilic Attack by Alcohol: A second molecule of ethanol attacks the carbocation. [RCH⁺(OR')] + R'OH ⇌ [RCH(OHR'⁺)(OR')]
Deprotonation: The final step involves the removal of a proton from the oxonium ion, regenerating the acid catalyst and forming the stable acetal (this compound). [RCH(OHR'⁺)(OR')] ⇌ RCH(OR')(OR') + H⁺
This mechanism highlights the critical role of the acid catalyst in activating the carbonyl and facilitating the elimination of water, driving the reaction towards acetal formation.
Optimization of Catalyst Performance: Activity, Selectivity, and Operational Stability
Optimizing catalyst performance is essential for maximizing the efficiency and economic viability of this compound production. Key parameters include catalyst loading, reaction temperature, reactant ratios, and reactor design.
Catalyst Loading and Reaction Rate: Studies on Amberlyst cation-exchange resins have shown that increasing catalyst loading generally leads to a faster reaction rate due to a higher concentration of available acid sites. However, the reaction rate per gram of catalyst often remains independent of loading, suggesting that mass transfer limitations or intrinsic site activity are the primary determinants at higher loadings researchgate.net.
Temperature Effects: The acetalization reaction is exothermic, and temperature plays a crucial role in both kinetics and thermodynamics. While higher temperatures generally increase reaction rates, they can also shift the equilibrium unfavorably, leading to lower equilibrium conversions researchgate.net. Therefore, an optimal temperature range is sought to balance these effects. For instance, operating between 313–333 K has been explored for Amberlyst-15 catalyzed reactions researchgate.net.
Catalyst Stability: The operational stability of catalysts is critical for long-term performance. While ion-exchange resins are generally robust, factors like continuous use, potential degradation under reaction conditions, or fouling can impact their catalytic and adsorptive capabilities over time acs.org. Research into catalyst regeneration and long-term stability is ongoing to ensure sustained high performance.
Table 2: Impact of Reaction Parameters on this compound Synthesis
| Parameter Varied | Range/Value | Observed Effect | Catalyst Used | Reference |
| Catalyst Loading | 0.5% w/w to 1.5% w/w | Higher loading increases overall reaction rate; rate per gram of catalyst is independent of loading. | Amberlyst | researchgate.net |
| Temperature | 313–333 K | Affects kinetics and equilibrium. Higher temperatures can decrease equilibrium conversion. Optimal range balances rate and equilibrium. | Amberlyst-15 | researchgate.net |
| Reactor Design | Batch Reactor vs. SMBR | SMBR overcomes equilibrium limitations by in-situ water removal, leading to significantly higher conversions and purities compared to batch. | Amberlyst-47 | mdpi.comacs.orgresearchgate.net |
| Reactant Ratio | Varies (e.g., stoichiometric, excess ethanol) | Higher alcohol:aldehyde ratios may be required to achieve high conversions due to equilibrium limitations. | Amberlyst | researchgate.net |
Compound Names:
this compound (DEB)
Butanal
Ethanol
Advanced Applications of 2,2 Diethoxybutane in Organic Synthesis
2,2-Diethoxybutane as a Synthetic Equivalent in Complex Molecule Construction
The acetal (B89532) functionality of this compound allows it to act as a masked carbonyl group, specifically a protected form of 2-butanone (B6335102). This protection strategy is crucial in multi-step syntheses where the ketone moiety needs to be preserved while other parts of the molecule undergo reaction. Upon deprotection, typically under acidic conditions, the ketone can be revealed and participate in subsequent reactions such as nucleophilic additions, Wittig reactions, or aldol (B89426) condensations. This ability to introduce a four-carbon chain with a latent ketone makes this compound a valuable synthon for building more complex carbon skeletons. For instance, in retrosynthetic analysis, it can be envisioned as a precursor to fragments requiring a specific four-carbon chain with a carbonyl at the second position.
Role in the Creation of Diverse Functionalized Organic Building Blocks
This compound can be transformed into a variety of functionalized organic building blocks through selective chemical modifications. The ethoxy groups can be hydrolyzed to reveal the ketone, which can then be subjected to various reactions. For example, alpha-functionalization of the ketone can introduce halogens, hydroxyl groups, or other substituents. Alternatively, the carbon chain adjacent to the acetal can be functionalized. The stability of the acetal group under many reaction conditions allows for selective manipulation of other parts of the molecule, leading to diverse intermediates. For example, reactions involving organometallic reagents or electrophilic substitutions on adjacent carbons, followed by deprotection, can yield a range of functionalized ketones or their derivatives.
Utilization in the Synthesis of Precursors for High-Value Organic Compounds
The structured nature of this compound makes it a useful starting material or intermediate in the synthesis of more complex, high-value organic compounds, including pharmaceuticals, natural products, and specialty chemicals. Its four-carbon backbone with protected carbonyl can be incorporated into larger molecular frameworks. For example, after deprotection and further functionalization, the resulting ketone or its derivatives can serve as key intermediates in the synthesis of cyclic compounds, heterocycles, or molecules with specific stereochemical requirements. While direct literature examples of this compound being a direct precursor to specific high-value compounds were not found in the initial search, its structural features align with the requirements for building blocks in complex organic synthesis. The general utility of acetals as protected carbonyls in multi-step syntheses of valuable compounds is well-established.
Asymmetric Synthesis and Stereocontrol via this compound Intermediates
While this compound itself is achiral, it can be employed in strategies that lead to stereocontrol. If one of the ethyl groups were replaced by a chiral moiety, or if chiral auxiliaries or catalysts were used in reactions involving the deprotected ketone, enantioselective synthesis could be achieved. For instance, reactions at the carbonyl center after deprotection, such as asymmetric alkylations or reductions, could introduce chirality. Furthermore, if this compound were functionalized on its alkyl chain, these newly introduced functionalities could serve as handles for asymmetric transformations, potentially leading to chiral building blocks. The search results indicated general trends in asymmetric synthesis involving acetals and related structures, highlighting the importance of chiral catalysts and auxiliaries in achieving stereocontrol rsc.orgnih.govuniurb.itresearchgate.netnih.govlboro.ac.uk.
Exploration of this compound in Combinatorial Chemistry and Library Synthesis
The principles of combinatorial chemistry involve the rapid synthesis and screening of large libraries of compounds. While specific examples of this compound being directly used in combinatorial library synthesis were not readily found, its potential as a building block in such approaches is significant. As a stable, protected carbonyl precursor, it can be incorporated into automated synthesis platforms. By varying the reaction partners with which the deprotected ketone or functionalized derivatives of this compound react, diverse libraries of compounds can be generated. This approach is fundamental to combinatorial chemistry, enabling the exploration of vast chemical spaces for drug discovery and materials science plos.orgfortunepublish.comnih.govscripps.eduimperial.ac.uk. The ability to systematically introduce a four-carbon unit with a reactive carbonyl function makes it a versatile component for creating molecular diversity.
Process Intensification and Chemical Engineering Aspects for 2,2 Diethoxybutane Production
Reactive Separation Technologies for Enhanced 2,2-Diethoxybutane Synthesis
Reactive separation technologies integrate the chemical reaction and the separation of products within a single apparatus. sciencepg.com For equilibrium-limited reactions like the formation of this compound, the continuous removal of one of the products (typically water) shifts the equilibrium towards the product side, thereby increasing the conversion of the reactants. mdpi.comtno.nl The most prominent technologies explored for this purpose are reactive distillation and simulated moving bed reactors.
Reactive Distillation (RD)
In reactive distillation, the distillation column serves as both the reactor and the separator. For this compound synthesis, a heterogeneous acid catalyst is typically incorporated into structured packings within the column. nih.gov As ethanol (B145695) and butanone react to form this compound and water, the components are separated based on their boiling points.
Research has demonstrated the use of Katapak-SP modules containing Amberlyst 47, an ion-exchange resin, as a suitable catalytic packing for this process. nih.gov This setup has been shown to achieve conversions higher than those possible under simple equilibrium conditions at the same temperature. nih.gov However, studies have also indicated that despite overcoming thermodynamic limitations to an extent, the conversions achieved in reactive distillation for this specific synthesis may be limited, with one study reporting a maximum conversion of around 50%. mdpi.comehu.eus The small volatility differences between the compounds can make separation challenging, potentially limiting the final achievable conversion. tno.nl
Simulated Moving Bed Reactors (SMBR)
Simulated Moving Bed (SMB) technology is a form of continuous chromatography that can be adapted for reactive systems, creating a Simulated Moving Bed Reactor (SMBR). google.comtandfonline.com This technology has proven to be particularly effective for acetal (B89532) synthesis. mdpi.com In an SMBR, a solid that acts as both a catalyst and a selective adsorbent is packed into a series of interconnected columns. google.com For this compound synthesis, a solid acid catalyst like Amberlyst-47 is used, which also has a strong affinity for adsorbing the water produced during the reaction. mdpi.com
The process works by simulating a counter-current movement between the solid adsorbent and the liquid phase. google.com A feed stream of reactants (butanone and ethanol) and a desorbent stream (pure ethanol) are introduced at different points. mdpi.com As the reaction occurs, the water is strongly adsorbed by the solid phase, while the this compound, having a lower affinity for the adsorbent, moves with the liquid phase. mdpi.com This continuous removal of water from the reaction zone drives the reaction to near-complete conversion of the limiting reactant, butanal. mdpi.com The products are withdrawn in two separate streams: a raffinate stream containing this compound and the ethanol desorbent, and an extract stream containing water and ethanol. mdpi.com
A key advantage of SMBR over reactive distillation is its operation at lower temperatures (e.g., 303 K), which is favorable for the exothermic acetalization reaction, leading to higher equilibrium conversions. mdpi.com In contrast, reactive distillation operates at higher temperatures (above 343 K) dictated by the boiling points of the components. mdpi.com
Table 1: Comparison of Reactive Separation Technologies for this compound Synthesis
| Feature | Reactive Distillation (RD) | Simulated Moving Bed Reactor (SMBR) |
|---|---|---|
| Principle | Combines chemical reaction with fractional distillation in a single column. nih.gov | Combines chemical reaction with continuous chromatographic separation. google.com |
| Catalyst System | Heterogeneous acid catalyst (e.g., Amberlyst 47) in structured packings (e.g., Katapak-SP). nih.gov | Solid acid catalyst that also acts as an adsorbent for water (e.g., Amberlyst-47). mdpi.com |
| Separation Basis | Differences in component volatility (boiling points). researchgate.net | Differences in component affinity for the solid adsorbent. mdpi.com |
| Operating Temperature | High (typically >343 K), based on boiling points. mdpi.com | Low (typically ~303 K), favorable for exothermic reaction. mdpi.com |
| Reported Conversion | Higher than simple equilibrium, but can be limited (e.g., <50%). mdpi.comehu.eus | Near-complete conversion of the limiting reactant (butanal). mdpi.com |
| Advantages | Established technology for certain applications. | High conversion, high purity, lower energy use due to lower temperatures. mdpi.com |
| Disadvantages | High energy consumption, potential for azeotrope formation, conversion limited by component volatilities. tno.nl | More complex operation and control. dntb.gov.ua |
Advanced Process Modeling and Simulation for Optimization of this compound Production
Process modeling and simulation are indispensable tools for designing, optimizing, and understanding the complex dynamics of this compound production, particularly when using intensified systems like RD and SMBR.
For reactive distillation, simulation models have been developed using software like Aspen Plus. researchgate.net These models incorporate reaction kinetics, vapor-liquid equilibrium (VLE) data, and the physical design of the column and catalytic packings. Experimental data gathered from lab or pilot-scale operations are crucial for tuning and validating the model, ensuring it can accurately predict the system's behavior for process design and optimization studies. nih.gov
For SMBR systems, modeling is even more critical due to the dynamic and cyclic nature of the process. A common approach involves first developing and validating a model for a single fixed-bed chromatographic column against experimental data. mdpi.com This model, which accounts for convection, dispersion, mass transfer, adsorption equilibrium, and reaction kinetics, is then extended to simulate the full multi-column SMBR unit. mdpi.comacs.org Software such as MATLAB is often used for these simulations. ehu.eus
Optimization procedures, such as the "Separation Volumes" concept, are applied to the validated model to determine the optimal operating parameters that maximize productivity and purity while minimizing desorbent consumption. mdpi.com A study on the optimization of this compound production in an SMBR successfully used a two-level optimization procedure to find the ideal conditions. mdpi.com The results of such an optimization provide the precise flow rate ratios for each section of the SMBR and the optimal switching time between columns. dntb.gov.ua
Table 2: Example of Optimized SMBR Operating Parameters for this compound Production
| Parameter | Optimized Value | Unit |
|---|---|---|
| Switching Time | 2.4 | min |
| Liquid/Solid Flow Ratio (Section 1) | 4.24 | dimensionless |
| Liquid/Solid Flow Ratio (Section 2) | 1.77 | dimensionless |
| Liquid/Solid Flow Ratio (Section 3) | 3.03 | dimensionless |
| Liquid/Solid Flow Ratio (Section 4) | 1.35 | dimensionless |
| Predicted Productivity | 19.8 | kg DEB / (L adsorbent · day) |
| Predicted Desorbent Consumption | 6.1 | L ethanol / kg DEB |
| Minimum Product Purity | 97 | % |
Data derived from a simulation and optimization study. dntb.gov.ua
Implementation of Continuous Flow and Microreactor Technologies
Continuous flow chemistry, often utilizing microreactors, represents another frontier of process intensification applicable to this compound synthesis. wikipedia.org Microreactors are devices with channels of sub-millimeter dimensions, which provide an exceptionally high surface-area-to-volume ratio. wikipedia.org This characteristic leads to significant improvements in mass and heat transfer compared to conventional batch reactors. cfrt-tks.com
For a reaction like the synthesis of this compound, which is exothermic, the superior heat control in a microreactor allows for precise temperature management, preventing hotspots and the formation of unwanted by-products. rsc.org The rapid mixing and diffusion inherent in microchannels can accelerate the reaction rate. While specific studies on this compound synthesis in microreactors are not widely published, the principles of flow chemistry are well-suited for this type of acetalization reaction.
Potential benefits include:
Enhanced Safety: Small reactor volumes and excellent heat dissipation allow for the use of more reactive conditions safely. rsc.org
Improved Yield and Selectivity: Precise control over residence time and temperature minimizes degradation and side reactions. cfrt-tks.com
Rapid Process Optimization: The small scale and continuous nature allow for quick screening of different reaction conditions (temperature, residence time, reactant ratios).
Scalability: Production capacity can be increased by "numbering-up" or "scaling-out," which involves running multiple microreactors in parallel, avoiding the complex challenges of traditional scale-up. wikipedia.org
The reaction could be implemented in a continuous flow system where streams of butanone and ethanol, along with a soluble acid catalyst, are mixed and passed through a heated microreactor. Alternatively, the walls of the microchannels could be coated with a heterogeneous catalyst, combining reaction and catalysis in a highly efficient manner. wikipedia.org
Scale-Up Methodologies and Industrial Process Development for this compound
The transition from a laboratory-scale synthesis to a robust industrial process requires careful consideration of scale-up methodologies. The goal is to reproduce the process performance (yield, purity, efficiency) at a much larger scale, which can be a factor of thousands or millions. nih.gov
The scale-up process typically involves an intermediate pilot plant stage to validate the process and minimize the financial risk of building a full-scale manufacturing facility. nih.govnih.gov For this compound production, the choice of technology (e.g., conventional reactor train, reactive distillation, or SMBR) dictates the scale-up strategy.
A techno-economic analysis comparing different process options found that a process using dehydration membranes in series with a reactor was a highly promising alternative to reactive distillation and conventional reactor-distillation setups. tno.nl This membrane-assisted process was shown to achieve 100% conversion, simplify downstream distillation by avoiding azeotropes, and reduce energy demand by 40%. tno.nl
When scaling up, several key parameters must be kept constant or scaled according to established engineering principles to ensure geometric, kinematic, and dynamic similarity between the scales. vennlifesciences.com
Table 3: Key Parameters in Process Scale-Up
| Parameter | Description | Scale-Up Consideration |
|---|---|---|
| Geometric Similarity | Maintaining constant ratios of key equipment dimensions, such as the height-to-diameter ratio of a reactor. vennlifesciences.com | Ensures that fluid dynamics scale predictably. A prerequisite for applying other scaling rules. |
| Power per Unit Volume (P/V) | The amount of energy input by an agitator into the fluid. vennlifesciences.com | Often kept constant to ensure similar levels of mixing intensity and mass transfer. |
| Stirrer Tip Speed | The linear speed at the outer edge of the agitator blade. vennlifesciences.com | Kept constant in some cases to maintain similar shear stress, which can be important for sensitive catalysts or products. |
| Mixing Time | The time required to achieve a certain degree of homogeneity in the reactor. nih.gov | A critical parameter for ensuring that reactants are well-mixed, which directly impacts reaction rate and selectivity. |
| Heat Transfer | The ability of the reactor to add or remove heat. | The surface-area-to-volume ratio decreases upon scale-up, making heat removal for exothermic reactions more challenging and requiring specific design considerations (e.g., internal coils, jacketed vessels). |
Based on general chemical engineering scale-up principles. nih.govvennlifesciences.com
For an SMBR process, scale-up involves not only increasing the size of the columns but also carefully managing the complex valve and pump systems and ensuring the pressure drop across the longer beds remains manageable. Operating a pilot-scale SMBR unit is essential to gather the data needed to validate models that can then be used to design the industrial-scale process. acs.org
Advanced Analytical Methodologies for 2,2 Diethoxybutane Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques provide detailed molecular information, enabling unambiguous identification and structural elucidation of 2,2-Diethoxybutane.
Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and assessing the purity of organic compounds. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are routinely applied. While specific experimental data for this compound from the reviewed literature is limited, the expected spectral features can be inferred from its structure: CH₃-CH₂-C(OCH₂CH₃)₂-CH₃.
¹H NMR Spectroscopy: Typically, ¹H NMR spectra would reveal distinct signals corresponding to the different proton environments. The ethyl groups of the ethoxy substituents are expected to show a characteristic triplet for the methyl protons (CH₃) around 1.1-1.2 ppm and a quartet for the methylene (B1212753) protons (CH₂) around 3.4-3.6 ppm. The butane (B89635) backbone would contribute signals for its terminal methyl group (CH₃) as a triplet around 0.9 ppm and its methylene group (CH₂) as a multiplet (likely a sextet) around 1.5 ppm. The integration of these signals would confirm the expected ratio of protons. Literature often uses ¹H NMR for monitoring reaction progress and confirming the presence of specific functional groups, as seen in general applications for related compounds epdf.publboro.ac.ukgoogle.comgoogle.comgoogle.com.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. For this compound, distinct signals would be observed for each unique carbon atom, including the quaternary carbon at position 2, the methylene and methyl carbons of the butane chain, and the methyl and methylene carbons of the ethoxy groups.
Table 7.1.1: Expected ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Butane CH₃ | ~0.9 | Triplet | 3H |
| Butane CH₂ | ~1.5 | Multiplet | 2H |
| Ethoxy CH₃ | ~1.1-1.2 | Triplet | 6H |
| Ethoxy CH₂ | ~3.4-3.6 | Quartet | 4H |
| Quaternary Carbon (C2) | (Not visible in ¹H NMR) | - | - |
Note: Specific experimental data for this compound was not directly available in the reviewed literature for tabulation. The data presented here is based on the expected chemical shifts for the compound's structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of molecular ions and fragment ions, thereby confirming the elemental composition of this compound. While general mass spectrometry techniques like low-resolution MS and GC-MS are mentioned epdf.pubgoogle.com, specific HRMS data for this compound was not detailed in the provided search results. HRMS would provide a highly accurate mass measurement, allowing for the differentiation of isobaric compounds and the precise determination of the molecular formula (C₈H₁₈O₂). Fragmentation patterns obtained via techniques like Electron Ionization (EI) or Chemical Ionization (CI) would further support structural identification by revealing characteristic fragment ions, such as those resulting from the cleavage of ethoxy groups or the butane chain.
Chromatographic Separation and Quantitative Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its presence.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds. It combines the separation capabilities of Gas Chromatography (GC) with the identification power of Mass Spectrometry (MS).
GC Separation: GC-MS analyses of this compound would typically involve injecting a sample into a GC system equipped with a capillary column. Literature mentions the use of columns such as RTX-1 google.com or DB-5 epdf.pub, with specific dimensions and film thicknesses, operating under controlled temperature programs. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase of the column.
MS Detection and Quantification: After separation, compounds elute into the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are detected. For quantitative analysis, GC with a Flame Ionization Detector (FID) or GC-MS using selected ion monitoring (SIM) can be employed, often with an internal standard google.com. While specific retention times for this compound under defined GC conditions were not explicitly provided in the search results, GC-MS is a standard method for its qualitative identification and purity assessment.
Table 7.2.1: Typical GC-MS Parameters for Analysis
| Parameter | Typical Value/Description | Source Reference |
| GC Instrument | GC-4000 (GL Sciences Inc.), Fisons GC 8000 series | epdf.pubgoogle.com |
| Column Type | RTX-1, DB-5 (Capillary column) | epdf.pubgoogle.com |
| Column Dimensions | 30 cm x 0.25 mm ID (RTX-1), 15 m x 0.25 mm ID (DB-5) | epdf.pubgoogle.com |
| Stationary Phase | Not specified (e.g., non-polar phase like DB-5) | epdf.pubgoogle.com |
| Detector | Low-resolution Mass Spectrometer (EI mode) | epdf.pub |
| Quantification | Internal standard quantitative determination (GC-FID) | google.com |
Note: Specific retention times and mass spectral fragmentation data for this compound were not detailed in the provided literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is generally used for the analysis of less volatile or thermally labile compounds. While HPLC systems and columns (e.g., C18 columns) are mentioned in the context of analyzing derivatives of other compounds google.com, direct application of HPLC for the analysis of this compound itself was not found in the reviewed literature. Given its volatility, GC is typically the preferred chromatographic method for direct analysis.
Application of Chemometrics for Data Analysis in this compound Systems
Chemometrics involves the application of statistical and mathematical methods to chemical data, enabling pattern recognition, model building, and data interpretation. This can be particularly useful for complex analytical datasets, such as those generated by spectroscopic or chromatographic techniques, especially when dealing with mixtures or reaction monitoring. However, no specific studies or applications of chemometrics for the analysis of this compound or its related systems were identified in the provided search results. Further research would be needed to explore its utility in this context, for instance, in analyzing spectroscopic data from reactions involving this compound to predict reaction endpoints or identify intermediates.
Development of In-situ and On-line Monitoring Techniques for Reaction Progress
Monitoring chemical reactions in real-time (in-situ or on-line) is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics.
Spectroscopic Monitoring: Techniques like Infrared (IR) spectroscopy and Raman spectroscopy can be adapted for in-situ reaction monitoring by using probes inserted directly into the reaction vessel. These methods provide information about the functional groups present and their changes over time. While IR spectroscopy was mentioned for characterizing other compounds with specific absorption bands google.com, no specific in-situ IR studies for this compound synthesis or reactions were found. Similarly, Raman spectroscopy, another powerful in-situ technique, was not explicitly mentioned in relation to this compound.
Chromatographic Monitoring: Thin-Layer Chromatography (TLC) is a basic method for monitoring reaction progress, as indicated in one study epdf.pub. NMR spectroscopy has also been used to monitor reaction progress and assess purity of products in related syntheses lboro.ac.uk. However, advanced on-line chromatographic techniques are less common for direct monitoring of volatile compounds like this compound due to the need for sample preparation and transfer.
The development and application of dedicated in-situ or on-line spectroscopic methods, such as process IR or Raman spectroscopy, for the synthesis or reactions involving this compound would offer significant advantages for real-time process control and optimization, though specific research in this area for this compound was not identified.
Compound Name List:
this compound
Computational and Theoretical Investigations of 2,2 Diethoxybutane
Quantum Chemical Studies of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental for determining the precise molecular geometry and electronic distribution of 2,2-Diethoxybutane. These methods aim to find the lowest energy conformation and map out the electron density.
Molecular Structure: Geometry optimization via DFT is a standard procedure to obtain the equilibrium bond lengths, bond angles, and dihedral angles of this compound. Such calculations would reveal the preferred spatial arrangement of its atoms. While specific calculated values for this compound were not found, studies on similar organic molecules demonstrate the capability of DFT to accurately predict these parameters researchgate.netuwosh.eduresearchgate.netrsc.org. Dihedral angle analysis is particularly important for understanding conformational flexibility, and computational methods can correlate these angles with spectroscopic data like NMR coupling constants lew.rorsc.orgnih.govmdpi.comuwaterloo.camdanalysis.orgmdanalysis.orgnih.govfrontiersin.org.
Computational Elucidation of Reaction Pathways and Transition States
Investigating the mechanisms and energy barriers of chemical reactions involving this compound can be achieved through computational chemistry, primarily using DFT.
Reaction Mechanisms and Transition States: DFT is extensively used to map reaction pathways, identify transition states (the highest energy point on the reaction coordinate), and calculate activation energies. For acetals like this compound, computational studies would typically focus on reactions such as hydrolysis or acid-catalyzed transformations. While specific studies on the reaction mechanisms of this compound were not found, related computational investigations on similar organic molecules, including the elimination of 2-pentanone via cyclic transition states, highlight the application of DFT in this area researchgate.net. Techniques such as the Nudged Elastic Band (NEB) method are commonly employed to locate and characterize transition states scm.comhi.isquantumatk.comwikipedia.org.
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the study of molecular motion, conformational changes, and interactions over time.
Conformational Analysis and Dynamics: MD simulations are valuable for exploring the conformational landscape of molecules, identifying stable conformers, and analyzing rotational barriers around chemical bonds. Although direct MD simulations for this compound were not identified in the search results, this technique is widely applied to organic molecules to understand their flexibility and preferred spatial arrangements, often correlating with dihedral angle analyses nih.govmdanalysis.orgmdanalysis.orgnih.govprinceton.edubigchem.eufrontiersin.org. MD can also be used to study solvation effects, examining how solvent molecules interact with and influence the behavior of this compound.
Predictive Modeling of Reactivity and Spectroscopic Signatures
Computational methods provide predictive capabilities for understanding a molecule's chemical reactivity and for generating theoretical spectroscopic data, which are crucial for experimental interpretation and identification.
Reactivity Prediction: The HOMO-LUMO energy gap, calculated via DFT, serves as a key indicator for predicting a molecule's chemical reactivity, identifying potential sites for nucleophilic or electrophilic attack ajchem-a.comvjst.vnresearchgate.net. While specific reactivity predictions for this compound were not found, the general principles of using computational chemistry to assess reactivity are well-established ajchem-a.combiointerfaceresearch.comescholarship.org.
Spectroscopic Signatures: Computational chemistry is instrumental in predicting spectroscopic data. DFT calculations can yield vibrational frequencies that correspond to Infrared (IR) absorption bands, aiding in the interpretation of IR spectra vjst.vnbiointerfaceresearch.comlibretexts.orgfaccts.deresearchgate.net. Machine learning approaches are also increasingly used for accurate and efficient IR spectrum prediction researchgate.netarxiv.org. For Nuclear Magnetic Resonance (NMR) spectroscopy, computational methods can predict chemical shifts and coupling constants, assisting in spectral assignment and structure elucidation lew.roajchem-a.comnmrdb.orghmdb.canih.govresearchgate.net. Furthermore, mass spectrometry fragmentation patterns can be computationally predicted using various techniques, including graph transformation systems and deep learning kg.ac.rsarxiv.org.
Data Tables
While specific experimental or calculated values for many properties of this compound were not extensively detailed in the search results, general computed and predicted properties provide foundational data.
| Property | Value | Source Index |
| Molecular Formula | C8H18O2 | lew.rouni.luechemi.comnih.gov |
| Molecular Weight | 146.23 g/mol | lew.rouni.luechemi.comnih.gov |
| Density | 0.843 g/cm³ (at 25°C) | lew.ro |
| Boiling Point | 140.7 °C (at 760 mmHg) | lew.ro |
| Flash Point | 20.4 °C | lew.ro |
| XLogP3 (predicted) | 1.9 | lew.rouni.luechemi.comnih.gov |
| PSA (Polar Surface Area) | 18.46 Ų | lew.ro |
| Hydrogen Bond Acceptor Count | 2 | lew.rouni.luechemi.comnih.gov |
| Rotatable Bond Count | 5 | lew.roechemi.comnih.gov |
| Canonical SMILES | CCC(C)(OCC)OCC | lew.ro |
| Predicted CCS ([M+H]+) | 133.0 Ų | uni.lu |
| Predicted CCS ([M]+) | 134.1 Ų | uni.lu |
Environmental Fate and Degradation Mechanisms of Diethoxybutane Analogs
Investigation of Biotransformation Pathways of Diethoxybutane Structures
The biodegradation of acetals, a class of compounds to which diethoxybutanes belong, is influenced by microbial activity in soil and water. While specific studies on the biotransformation pathways of 2,2-Diethoxybutane are limited in the provided literature, general principles for acetal (B89532) biodegradation can be inferred. Acetals are generally stable under neutral and basic conditions but can be susceptible to hydrolytic degradation, which can be a precursor to or a part of biodegradation processes. Research on similar compounds suggests that microbial communities can utilize acetals as a carbon source, often through initial hydrolysis followed by the metabolism of the resulting aldehyde and alcohol components researchgate.netinchem.orgresearchgate.net.
The metabolic fate of related compounds, such as glycol ethers, indicates that biotransformation can involve oxidation and hydrolysis, potentially leading to the formation of various metabolites niph.go.jpnih.gov. For instance, some studies suggest that acetal-containing polymers can promote biodegradation researchgate.net. However, detailed pathways for diethoxybutane structures, including specific microbial enzymes or intermediate products, are not extensively documented in the retrieved information.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photodegradation)
Abiotic degradation processes play a significant role in the environmental breakdown of diethoxybutane analogs.
Hydrolysis: Acetals are known to be readily cleaved by dilute acids, a process that yields the parent aldehyde and alcohol masterorganicchemistry.comnih.govorganicchemistrytutor.comorgoreview.com. This acid-catalyzed hydrolysis is considered an important fate process in aqueous environments. The rate of hydrolysis can vary depending on the specific structure of the acetal and the pH conditions masterorganicchemistry.comchemistrysteps.com. While acetals are generally resistant to hydrolysis under basic conditions, their susceptibility to acidic environments means that their presence in acidic waters or soils can lead to relatively rapid degradation. For example, studies on acetal-derivatized dextran (B179266) show pH-dependent hydrolysis, with a half-life of approximately 10 hours at pH 5.0 compared to about 15 days at pH 7.4 nih.gov.
Photodegradation: Ethers, a related functional group, can undergo degradation in the atmosphere through reactions with photochemically produced hydroxyl radicals. For instance, vapor-phase propylene (B89431) glycol ethers (PGEs) have estimated atmospheric half-lives ranging from 5.5 to 34.4 hours due to such reactions nih.gov. While direct photodegradation pathways for this compound itself are not detailed, the general susceptibility of ether linkages to photochemical processes suggests this could be a relevant degradation route in the atmosphere. Studies on polybrominated diphenyl ethers (PBDEs) show that ether bond cleavage is a dominant pathway in direct photolysis and photooxidation reactions rsc.org.
Methodological Advancements for Environmental Monitoring and Analysis of Diethoxybutane Traces
The detection and quantification of this compound and related volatile organic compounds (VOCs) in environmental matrices rely on advanced analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary method for identifying and quantifying VOCs due to its high sensitivity, selectivity, and reproducibility intertek.comiltusa.comthermofisher.comnih.govfrontiersin.org.
Advancements in VOC analysis include:
Sample Preparation and Concentration: Techniques such as purge and trap (dynamic headspace sampling) are widely used to concentrate VOCs from aqueous samples before GC analysis, enabling low detection limits, often in the parts-per-billion (ppb) range thermofisher.compacelabs.comtechnologynetworks.com. Solid-phase microextraction (SPME) is another efficient method for collecting and concentrating volatiles, offering rapid analysis and reduced sample preparation time iltusa.comfrontiersin.org.
Detection and Identification: Beyond GC-MS, other detectors like Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD) are employed for specific analyses iltusa.comthermofisher.compacelabs.com. More advanced techniques like Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) are also emerging for detailed volatile compound analysis mdpi.com. Accurate mass determination and tandem mass spectrometry (MS/MS) further enhance the ability to provide positive identification of target compounds in complex matrices intertek.com.
Monitoring Strategies: Environmental monitoring for VOCs involves various sampling methods, including active and passive air sampling, as well as surface sampling using swabs and contact plates, depending on the matrix and the target analytes npl.co.ukcurissystem.comgmpinsiders.com. The choice of method is critical to minimize volatile loss from samples during collection and analysis thermofisher.com.
Compound List:
this compound
Propylene glycol ethers (PGEs)
Acetals
Ethers
Glycol ethers
Polycyclic aromatic hydrocarbons (PAHs)
Polychlorinated biphenyls (PCBs)
Polybrominated diphenyl ethers (PBDEs)
Decabromodiphenyl ether (BDE 209)
Nonabromodiphenyl ethers (BDE 206, 207, 208)
Octabrominated congener (BDE 202)
Brominated flame retardants
2,4,4′-tribrominated diphenyl ether (BDE-28)
4,4′-dibrominated diphenyl ether (BDE-15)
4-dibrominated diphenyl ether (BDE-3)
Diphenyl ether (DE)
2,8-dibrominated dibenzofuran (B1670420) (2,8-BDF)
2-monobrominated dibenzofuran (2-monoBDF)
Dibenzofuran (DF)
Ethylene glycol monomethyl ether (EGME)
Methoxyacetic acid (MAA)
Methoxy acetaldehyde (B116499) (MALD)
Citral dimethyl acetal
Citral diethyl acetal
Citral
Acetone
Methanol
Q & A
Q. How should researchers address conflicting data on the environmental persistence of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions. Compare hydrolysis rates (pH 4–9) and photodegradation half-lives using UV-Vis spectroscopy. Cross-reference with structurally similar compounds (e.g., 1,4-diethoxybutane) to validate findings .
Data Analysis and Reporting Guidelines
- Contradiction Analysis : Apply triangulation by combining experimental data, computational models, and literature comparisons (e.g., isomer reactivity trends) .
- Statistical Rigor : Use Student’s t-test or ANOVA for yield comparisons, reporting confidence intervals (p < 0.05). For GC/MS data, apply signal-to-noise ratios >3:1 for peak validation .
- Ethical Reporting : Disclose solvent recycling protocols and waste disposal methods aligned with REACH regulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
